molecular formula C14H11Cl2NO4 B611955 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid CAS No. 1181226-02-7

4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid

Cat. No. B611955
M. Wt: 328.145
InChI Key: RTEYSQSXRFVKTJ-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include identifying the functional groups present in the molecule.



Synthesis Analysis

This involves understanding how the compound is synthesized. This can include the starting materials used, the reactions involved, and the conditions under which the synthesis occurs.



Molecular Structure Analysis

This involves analyzing the structure of the molecule. This can include looking at the arrangement of atoms, the types of bonds between the atoms, and the molecule’s shape.



Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound can undergo. This can include identifying the reagents and conditions needed for these reactions to occur.



Physical And Chemical Properties Analysis

This involves analyzing the physical and chemical properties of the compound. This can include properties like melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane : A study by Ritmaleni, Notario, and Yuliatun (2013) focused on the reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst. This process unexpectedly resulted in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane from cross-linking of the acid, rather than the anticipated normal reduction product (Ritmaleni, Notario, & Yuliatun, 2013).

  • Treatment of Cerebral Ischemia : Dongyin Chen et al. (2016) investigated 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (ZL006) as a small-molecular inhibitor of the nNOS/PSD-95 interaction, under preclinical evaluation for cerebral ischemia. Their study highlighted the challenges of its fast metabolism and low permeability across the blood-brain barrier, leading to the design of analogs for improved permeability and effectiveness as a potent prodrug for cerebral ischemia (Chen et al., 2016).

  • Natural Product Derivatives : Qing-lan Guo et al. (2015) isolated several 4-hydroxybenzyl-substituted amino acid derivatives, including compounds structurally related to 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, from the rhizomes of Gastrodia elata. These compounds have potential applications in medicinal chemistry (Guo et al., 2015).

  • Co-crystal Synthesis : Yu-heng Ma et al. (2015) synthesized novel co-crystals combining active pharmaceutical ingredients with organic acids, including compounds structurally similar to 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. These co-crystals were characterized by X-ray single-crystal, Fluorescence spectroscopy, and thermal analysis (Ma et al., 2015).

  • Photodecomposition Study : D. Crosby and E. Leitis (1969) conducted a photodecomposition study on chlorobenzoic acids, including compounds structurally related to 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. They observed that ultraviolet irradiation led to the replacement of chlorine by hydroxyl and hydrogen, producing corresponding hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(14(20)21)12(18)5-9/h1-5,17-19H,6H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEYSQSXRFVKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid

CAS RN

1181226-02-7
Record name 1181226-02-7
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-[[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/245DFR6JM5
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